molecular formula C19H20N2O3 B5550876 N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide

N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide

Cat. No. B5550876
M. Wt: 324.4 g/mol
InChI Key: YRWQPWNACUZZIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide typically involves acylation reactions, where an amino compound is reacted with an acyl chloride in the presence of solvents like tetrahydrofuran (THF). For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through the acylation of 3-aminophenol with 4-methoxybenzoylchloride illustrates a method that could be analogous to synthesizing the compound of interest (Karabulut et al., 2014).

Molecular Structure Analysis

Understanding the molecular structure of N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide involves examining bond lengths, angles, and dihedral angles, primarily through X-ray crystallography and DFT calculations. The molecular geometry and the influence of intermolecular interactions such as dimerization and crystal packing play a crucial role in the compound's properties. Studies on similar compounds have shown that these interactions can have minor effects on bond lengths and angles but are significant for dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide can be anticipated based on reactions involving similar structures. For example, the compound's behavior in the presence of methanolic HCl and NaOH suggests potential for hydrolysis under certain conditions, producing derivatives such as m-toluidine and benzoic acid among others. Such reactions underscore the compound's stability under physiological conditions, which is essential for its biotransformation studies (Pfeifer et al., 1981).

Physical Properties Analysis

The physical properties, including solubility, crystallization behavior, and phase transitions of compounds like N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide, are crucial for their application in various domains. The crystal structure analysis, as conducted for related compounds, reveals insights into the polymorphism and molecular packing, which are vital for understanding the compound's physical characteristics (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties of N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide, including its reactivity with other compounds and stability under various conditions, are essential for its practical applications. Research on similar compounds provides a basis for understanding these properties. For instance, the study of N,N-dimethylbenzamide diethylmercaptole reactions offers insights into potential synthetic pathways and the chemical behavior of N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide (Mukaiyama & Yamaguchi, 1966).

properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-23-17-10-15(12-20)16(11-18(17)24-5-2)21-19(22)14-8-6-7-13(3)9-14/h6-11H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWQPWNACUZZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CC(=C2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide

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